An In-depth Technical Guide to 3-Bromo-5-aminomethylisoxazole: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Bromo-5-aminomethylisoxazole: Synthesis, Properties, and Applications in Drug Discovery
Abstract
3-Bromo-5-aminomethylisoxazole is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique bifunctional nature, featuring a reactive bromine atom and a primary aminomethyl group on the isoxazole core, makes it a valuable scaffold for the synthesis of a diverse array of complex molecules. The isoxazole moiety itself is a well-established pharmacophore, recognized for its ability to act as a bioisostere for other functional groups and its presence in numerous biologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-Bromo-5-aminomethylisoxazole, with a particular focus on its role in the development of novel therapeutics, including modulators of the GABA-A receptor.
Introduction: The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects. The isoxazole core can serve as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets.
3-Bromo-5-aminomethylisoxazole, in particular, offers two distinct points for chemical modification. The bromine atom at the 3-position is amenable to various cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl substituents. The aminomethyl group at the 5-position provides a handle for amide bond formation, reductive amination, and other nucleophilic reactions, enabling the attachment of diverse side chains and pharmacophores. This dual reactivity makes it an exceptionally valuable starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 2763-93-1 | [1][2] |
| Molecular Formula | C4H5BrN2O | [1] |
| Molecular Weight | 177.00 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.741 g/cm³ | [1][5] |
| Boiling Point | 284.6 °C at 760 mmHg | [1][5] |
| Flash Point | 125.9 °C | [5] |
| Melting Point | Not available | - |
| Solubility | Expected to be moderately soluble in polar organic solvents. | [6] |
Note: While many physical properties are reported, an experimental melting point for the free base is not consistently available in the literature, suggesting it may be a liquid or a low-melting solid at room temperature.
Synthesis of 3-Bromo-5-aminomethylisoxazole
The synthesis of 3-Bromo-5-aminomethylisoxazole can be achieved through a multi-step sequence, often starting from more readily available precursors. A key route involves the construction of the isoxazole ring followed by functional group manipulations. While the full experimental details from the primary literature are not readily accessible, a representative protocol can be constructed based on established isoxazole synthesis methodologies. A plausible synthetic pathway is outlined below.
Caption: General synthetic workflow for 3-Bromo-5-aminomethylisoxazole.
Experimental Protocol: Representative Synthesis
The following protocol is a generalized representation based on common synthetic transformations for isoxazole derivatives and should be optimized for specific laboratory conditions.
Step 1: Synthesis of a 5-Substituted Isoxazole Precursor
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A β-ketoester is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.
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The reaction mixture is typically heated to reflux to drive the condensation and cyclization to form the isoxazole ring.
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The product, a 5-substituted-isoxazol-3-ol, is isolated by extraction and purified by crystallization or chromatography.
Step 2: Bromination of the Isoxazole Ring
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The isoxazol-3-ol is converted to the 3-bromoisoxazole. This can be achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) under appropriate conditions.
Step 3: Functional Group Manipulation at the 5-Position
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If the 5-position contains an ester, it is typically reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
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The resulting alcohol is then converted to a leaving group, for example, by reaction with mesyl chloride or tosyl chloride.
Step 4: Introduction of the Aminomethyl Group
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The mesylated or tosylated intermediate is reacted with sodium azide to introduce the azido group via nucleophilic substitution.
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The azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation (e.g., H₂, Pd/C) to yield 3-Bromo-5-aminomethylisoxazole.
Spectroscopic Characterization
While experimental spectra for 3-Bromo-5-aminomethylisoxazole are not widely published, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.4 | s | 1H | Isoxazole C4-H |
| ~4.0 | s | 2H | -CH₂-NH₂ |
| ~1.8 | br s | 2H | -NH₂ |
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C5 |
| ~145 | C3 |
| ~100 | C4 |
| ~38 | -CH₂- |
Predicted IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretch (primary amine) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1650-1550 | N-H bend (primary amine) |
| 1600-1400 | C=C and C=N stretch (isoxazole ring) |
| 1100-1000 | C-O stretch |
| 700-500 | C-Br stretch |
Mass Spectrometry (MS) The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the aminomethyl group and cleavage of the isoxazole ring.
Reactivity and Synthetic Utility
The synthetic versatility of 3-Bromo-5-aminomethylisoxazole stems from the orthogonal reactivity of its two functional groups.
Caption: Dual reactivity of 3-Bromo-5-aminomethylisoxazole.
5.1. Reactions at the Aminomethyl Group
The primary amine of the aminomethyl group is a nucleophile and can readily undergo a variety of transformations:
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N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) affords a wide range of amides. This is a common strategy to introduce diverse side chains and modulate the physicochemical properties of the molecule.
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N-Alkylation: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines.
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Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.
5.2. Reactions at the Bromo Group
The bromine atom on the electron-deficient isoxazole ring is an excellent handle for transition metal-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl substituents at the 3-position of the isoxazole ring.
-
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Stille, Sonogashira, and Buchwald-Hartwig amination can also be employed to further functionalize this position.
Applications in Drug Discovery
The structural features of 3-Bromo-5-aminomethylisoxazole make it a highly sought-after building block in the synthesis of biologically active compounds.
6.1. GABA-A Receptor Modulation
The aminomethylisoxazole core is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA). This makes it a valuable scaffold for the design of ligands targeting GABA receptors, particularly the GABA-A receptor, which is a key target for anxiolytic, sedative, and anticonvulsant drugs[7][8]. By modifying the 3-position of the isoxazole ring and the amino group, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these GABA analogues.
Caption: Mechanism of action as a potential GABA-A receptor modulator.
6.2. Synthesis of Novel Bioactive Molecules
The dual reactivity of 3-Bromo-5-aminomethylisoxazole allows for the rapid generation of diverse chemical libraries for screening against a wide range of biological targets. The isoxazole ring is a privileged structure in many therapeutic areas, and this building block provides an efficient entry point for the synthesis of novel isoxazole-containing compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.
Safety and Handling
3-Bromo-5-aminomethylisoxazole is a reactive chemical and should be handled with appropriate safety precautions. It is listed as causing skin irritation, serious eye damage, and may cause respiratory irritation[4]. It is also considered to be toxic and flammable[1]. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place away from sources of ignition.
Conclusion
3-Bromo-5-aminomethylisoxazole is a high-value building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for the systematic exploration of chemical space around the isoxazole core, a scaffold with proven biological relevance. The ability to independently modify the 3- and 5-positions of the isoxazole ring provides a powerful tool for structure-activity relationship studies and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the utility of versatile and strategically functionalized building blocks like 3-Bromo-5-aminomethylisoxazole will undoubtedly increase, paving the way for the discovery of the next generation of innovative medicines.
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